molecular formula C8H16N2O2 B12991853 (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B12991853
M. Wt: 172.22 g/mol
InChI Key: NTKJCVVBECENES-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt-based catalysts), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific structural features and the presence of both amino and acetic acid groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

NTKJCVVBECENES-ZETCQYMHSA-N

Isomeric SMILES

CN1CCC(CC1)[C@@H](C(=O)O)N

Canonical SMILES

CN1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

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